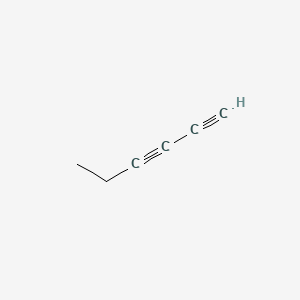

1,3-Hexadiyne

描述

Historical Context and Evolution of Diyne Chemistry

The field of diyne chemistry has a rich history dating back to the late 19th century. A pivotal figure in this area was the German chemist Adolf von Baeyer, who conducted extensive investigations into polyacetylenes. researchgate.netnih.gov His groundbreaking work on the synthesis of indigo, a dye of immense commercial importance, laid some of the foundational principles for understanding and manipulating unsaturated systems, including those found in diynes. sigmaaldrich.comnih.gov While not directly involving 1,3-hexadiyne, Baeyer's research into the reactivity of carbon-carbon triple bonds provided crucial insights that would later be applied to the broader class of polyynes. researchgate.net

The development of synthetic methodologies for diynes has been a continuous area of research. Key reactions such as the Glaser, Eglinton, and Hay couplings, which facilitate the oxidative coupling of terminal alkynes, have been instrumental in the synthesis of symmetric 1,3-diynes. For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling has proven to be a valuable tool. These methods have enabled chemists to construct a wide array of diyne-containing molecules with tailored properties.

Significance of Conjugated Diynes in Advanced Organic Synthesis and Materials Science

Conjugated diynes are of paramount importance in modern organic chemistry and materials science due to their rigid, linear structures and unique electronic properties. nih.gov The conjugated system of pi electrons in diynes imparts enhanced stability and allows for their participation in a variety of pericyclic reactions, such as cycloadditions. researchgate.net This reactivity makes them valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

In the realm of materials science, conjugated diynes are key components in the creation of advanced materials. Their ability to undergo polymerization, often through topochemical reactions in the solid state or via transition metal catalysis, leads to the formation of polydiacetylenes. These polymers exhibit remarkable optical and electronic properties, including large nonlinear optical responses and chromic transitions, making them suitable for applications in sensors, optical switching devices, and as components in molecular electronics. The rigid-rod nature of the diyne unit also allows for the construction of well-defined molecular architectures, such as molecular wires and organic frameworks. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hexa-1,3-diyne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-3-5-6-4-2/h1H,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOJBFZCIRFXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196185 | |

| Record name | 1,3-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4447-21-6 | |

| Record name | 1,3-Hexadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,3 Hexadiyne

Strategic Approaches to 1,3-Hexadiyne Synthesis

The construction of the conjugated diyne system, specifically the this compound backbone (CH≡C-C≡C-CH₂-CH₃), relies on established carbon-carbon bond-forming reactions, primarily cross-coupling methodologies and stepwise synthetic routes.

Advanced Coupling Reactions for Diyne Formation

Coupling reactions are paramount for efficiently assembling the conjugated diyne framework. The Cadiot-Chodkiewicz coupling is a particularly effective method for synthesizing unsymmetrical 1,3-diynes. This copper(I)-catalyzed reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. For the synthesis of this compound, a common strategy is the coupling of 1-butyne (B89482) (CH₃CH₂C≡CH) with bromoacetylene (HC≡CBr) alfa-chemistry.comwikipedia.org. Typical conditions involve a copper(I) salt (e.g., CuCl) as the catalyst, an amine base (such as ethylamine (B1201723) or piperidine), and a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often performed at room temperature or slightly elevated temperatures alfa-chemistry.com. Yields for this reaction typically range from moderate to good, often between 50-80% alfa-chemistry.com.

While the Glaser coupling is traditionally used for the synthesis of symmetrical diynes (R-C≡C-C≡C-R), modified or sequential Glaser-type reactions can be employed for unsymmetrical diyne formation organic-chemistry.orgacs.orgmdpi.comacs.org. These methods often involve variations in catalyst systems, ligands, and reaction conditions to favor heterocoupling over homocoupling. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also instrumental in C-C bond formation, though they are less direct for constructing the diyne backbone itself unless starting with appropriately functionalized precursors like dihaloalkanes.

Table 1: Key Coupling Reactions for Conjugated Diyne Synthesis

| Reaction Type | Key Precursors | Catalyst/Reagents | Typical Conditions | Reported Yields (approx.) | Notes |

| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt (e.g., CuCl), Amine Base (e.g., EtNH₂) | THF or DMF, RT to 50°C | 50-80% | Effective for unsymmetrical diynes; sensitive to substrate structure. |

| Glaser (Modified/Sequential) | Terminal Alkyne (x2) or Alkyne + Haloalkyne | Cu(I) or Cu(II) salts, Oxidant (O₂), Base (e.g., Pyridine) | Various solvents, RT | Variable | Primarily for symmetrical diynes; sequential coupling possible. |

| Sonogashira | Terminal Alkyne + Vinyl/Aryl Halide | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | THF or DMF, RT to 100°C | 60-95% | Less direct for diyne backbone unless specific precursors used. |

Multistep Synthetic Routes to Terminal and Internal 1,3-Diynes

Multistep synthetic strategies offer alternative pathways to construct the this compound framework. One common approach involves the alkylation of acetylide anions. Terminal alkynes, such as 1-butyne, can be deprotonated by strong bases (e.g., sodium amide, NaNH₂) to form acetylide anions, which are potent nucleophiles bccollege.ac.inlibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com. These acetylide anions can then undergo SN2 reactions with primary alkyl halides to form new carbon-carbon bonds, extending the carbon chain and converting terminal alkynes into internal alkynes bccollege.ac.inlibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com. This method is highly versatile for building linear alkyne structures.

Another class of multistep synthesis involves elimination reactions. Starting from saturated or partially unsaturated precursors with appropriate leaving groups, double elimination reactions can be employed to generate the diyne system. For example, the double dehydrohalogenation of vicinal tetrahaloalkanes or geminal dihaloalkenes using strong bases can lead to diyne formation vdoc.pub. While specific examples for this compound via this route are less commonly detailed, it represents a general strategy for diyne synthesis.

Selective Transformations of this compound to Functionalized Derivatives

The reactive nature of the conjugated diyne system in this compound allows for various selective transformations, leading to valuable functionalized derivatives such as enynes and halogenated compounds.

Catalytic Partial Hydrogenation to Conjugated Enynes

The selective reduction of one of the triple bonds in this compound to a double bond, forming a conjugated enyne, is a significant transformation. This process requires catalysts that can selectively hydrogenate one alkyne unit while preserving the other, and ideally control the stereochemistry of the newly formed double bond.

The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a well-established catalyst for the selective hydrogenation of alkynes to cis-alkenes acs.orgorganic-chemistry.org. When applied to conjugated diynes, it can achieve partial hydrogenation to enynes with high cis-selectivity. For this compound, this could yield isomers like cis-hexen-3-yne or cis-hexen-4-yne acs.org. Other catalytic systems, such as P-2 nickel (prepared from Ni(OAc)₂ and NaBH₄) or Wilkinson's catalyst ([RhCl(PPh₃)₃]), can also be employed, though selectivity may vary acs.orgnih.gov. Research has also explored other metal catalysts, including zinc complexes, for the selective semi-hydrogenation of internal alkynes and diynes, aiming for high Z-selectivity acs.orgorganic-chemistry.org. Yields for optimized partial hydrogenation reactions are often high, exceeding 90%, with good to excellent selectivity acs.org.

Table 2: Catalytic Partial Hydrogenation of this compound to Enynes

| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Product (Enynes) | Selectivity (Enynes vs. Alkynes/Alkanes) | Yield (%) |

| Pd/CaCO₃ (Lindlar) + Quinoline | H₂ (1 atm) | Ethanol | RT | Primarily cis-hexen-3-yne or hexen-4-yne isomers | High | >90 |

| P-2 Nickel (Ni(OAc)₂/NaBH₄) | H₂ (1 atm) | Ethanol | RT | Mixture of cis/trans enynes | Moderate to High | Variable |

| Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | H₂ (1 atm) | Toluene | RT | Can yield cis/trans enynes, selectivity varies. | Moderate | Variable |

Regioselective Halogenation and Subsequent Elimination Pathways

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to conjugated diynes like this compound can lead to various halogenated intermediates. The regioselectivity of this addition, meaning where the halogen atoms add across the triple bonds, is a critical aspect. Typically, the addition of one molar equivalent of bromine to a conjugated diyne can result in the formation of a dibromoalkene msu.edulibretexts.org. For this compound, this could yield isomers such as 1,2-dibromo-1-hexen-3-yne or 1,2-dibromo-3-hexen-1-yne, depending on the reaction pathway msu.edulibretexts.org. Further addition of halogens can lead to tetrahalogenated alkanes.

Subsequent elimination reactions, particularly dehydrohalogenation using strong bases (e.g., potassium tert-butoxide, KOtBu; sodium amide, NaNH₂), can transform these halogenated intermediates. Dehydrohalogenation of vicinal dihaloalkenes can regenerate a diyne, form a vinyl halide, or lead to other unsaturated systems msu.eduacs.org. For instance, dehydrobromination of a dibromoalkene derived from this compound could yield a brominated enyne or potentially regenerate the diyne under specific conditions. The regioselectivity of both the halogenation and the subsequent elimination steps are influenced by the electronic and steric properties of the diyne and the reaction conditions employed wuxibiology.comchemistrysteps.com.

Table 3: Halogenation and Dehydrohalogenation of this compound

| Reaction Step | Reagent/Conditions | Intermediate Product (Example) | Subsequent Elimination Conditions | Final Product (Example) | Yield (%) |

| Halogenation | Br₂ (1 equiv.) in CCl₄, 0°C | 1,2-dibromo-1-hexen-3-yne or 1,2-dibromo-3-hexen-1-yne | KOtBu / EtOH, reflux | 1-bromo-3-hexen-1-yne or 3-bromo-1-hexen-3-yne | Moderate |

| Halogenation | Br₂ (2 equiv.) in CCl₄, 0°C | 1,2,3,4-tetrabromohexane | KOtBu (excess) / EtOH, reflux | This compound (regeneration) or other unsaturateds. | Variable |

| Halogenation (excess) | Cl₂ in CH₂Cl₂ | Tetrachlorohexane derivatives | Strong base | Complex mixtures possible, including triynes. | Low |

Compound List:

this compound

1-Butyne

Bromoacetylene

Propyne

1-Hexen-3-yne

1-Hexen-4-yne

1,2-dibromo-1-hexen-3-yne

1,2-dibromo-3-hexen-1-yne

1-bromo-3-hexen-1-yne

3-bromo-1-hexen-3-yne

1,1,2,2-tetrabromohexane

1,2,3,4-tetrabromohexane

Reaction Pathways and Mechanistic Insights of 1,3 Hexadiyne

Cycloaddition Chemistry of 1,3-Diynes

The conjugated triple bonds of 1,3-diynes, including 1,3-hexadiyne, render them versatile substrates in cycloaddition reactions. These reactions offer powerful strategies for the synthesis of complex cyclic and aromatic structures.

[4+2] Cycloaddition Reactions Involving Diyne Substrates

The analogue of the Diels-Alder reaction for diynes is the hexadehydro-Diels-Alder (HDDA) reaction, a [4+2] cycloaddition between a 1,3-diyne and an alkyne (a diynophile). wikipedia.org This reaction is a potent method for constructing highly functionalized aromatic systems, often in a single synthetic step. wikipedia.org The reaction typically proceeds through the formation of a reactive benzyne (B1209423) intermediate, which is then trapped by a suitable agent to yield a substituted aromatic product. wikipedia.org The HDDA reaction can be initiated thermally or through catalysis. wikipedia.org

A notable characteristic of using a diyne in a [4+2] cycloaddition is the increased activation barrier compared to a traditional 1,3-diene. The replacement of one double bond in a diene with a triple bond adds approximately 6-6.5 kcal/mol to the activation barrier, and the second triple bond adds another 4.3-4.5 kcal/mol. acs.orgacs.orgnih.gov

The mechanism of the [4+2] cycloaddition involving 1,3-diynes has been a subject of significant investigation, with both concerted and stepwise pathways being energetically and geometrically feasible. researchgate.netrsc.org Computational studies, specifically using CCSD(T)//M05-2X methods, on the cycloaddition of butadiyne with acetylene (B1199291) have explored both concerted and stepwise diradical routes. acs.orgnih.govresearchgate.net

While a concerted mechanism is generally favored energetically, the energy difference between the concerted and stepwise pathways is significantly smaller for diynes (0.5-2 kcal/mol) compared to enynes (5.2-6.6 kcal/mol). acs.orgacs.orgnih.govresearchgate.net This small energy difference suggests that for many diyne cycloadditions, the potential energy surface is relatively flat, and a stepwise mechanism proceeding through diradical intermediates may be operative. acs.orgacs.orgnih.govresearchgate.net The preference for a stepwise mechanism in some cases is attributed to the substantial distortion energy required to bend the diyne into the geometry of a concerted transition state. researchgate.net Experimental studies on intramolecular diyne and ene cycloadditions have provided evidence for two distinct reaction pathways, supporting the concept of competing concerted and stepwise mechanisms. acs.orgacs.orgnih.govresearchgate.net

| Reaction Type | Reactants | Key Mechanistic Feature | Supporting Evidence |

| Hexadehydro-Diels-Alder (HDDA) | 1,3-Diyne + Alkyne | Formation of a benzyne intermediate | Trapping experiments and isotopic labeling |

| Intramolecular Diyne + Ene | Substrate with diyne and ene moieties | Competing concerted and stepwise pathways | Observation of products from both mechanisms |

1,3-Dipolar Cycloaddition Reactions with Diyne Systems

1,3-Diynes can also participate in 1,3-dipolar cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile, in this case, the diyne. An example of this is the tungsten-catalyzed twofold 1,3-dipolar cycloaddition of a 1,3-diyne with an N-benzyl azomethine ylide to form a tetrahydrobipyrrole scaffold. rsc.org This is followed by a copper-catalyzed dehydrogenative aromatization to yield 3,3'-bipyrroles. rsc.org

A plausible mechanism for this transformation involves the coordination of the diyne to the tungsten catalyst, followed by the generation of the azomethine ylide. rsc.org A subsequent 1,3-dipolar cycloaddition between an activated triple bond of the diyne and the azomethine ylide occurs, followed by a second cycloaddition to afford the bicyclic product. rsc.org

In 1,3-dipolar cycloaddition reactions involving unsymmetrical 1,3-diynes, the control of chemo- and regioselectivity is a critical aspect. The nature of the substituents on the diyne and the 1,3-dipole, as well as the reaction conditions, can influence which of the two triple bonds reacts and the orientation of the dipole addition.

For instance, in the context of sequential tandem [4+2]/[3+2] cycloadditions, the order of the addition steps can dictate the chemo- and regioselectivity of the reaction. researchgate.net The type of substituent on the acetylene has been shown to strictly control the regio-, stereo-, and chemoselectivities. researchgate.net In certain cases, a [3+2]/[4+2] addition order demonstrates better selectivity, leading to the formation of only tandem adducts where the dipole has added to a specific olefinic bond. researchgate.net

Transition Metal-Catalyzed Transformations of 1,3-Diynes

Transition metal catalysis provides a versatile platform for the functionalization of 1,3-diynes, enabling a wide range of transformations that are often difficult to achieve through other means.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 1,3-diynes are excellent substrates for these transformations. These reactions allow for the formation of new carbon-carbon bonds with high efficiency and selectivity.

Palladium-catalyzed reactions, for example, have been employed for the hydroaminocarbonylation of 1,3-diynes. Reactions catalyzed by [Pd(PPh₃)₄] in the presence of a diphosphine ligand can lead to the formation of amides with high yields and complete regio- and stereocontrol. mdpi.com The proposed mechanism involves the oxidative addition of an ammonium (B1175870) salt to the Pd(0) catalyst to generate a catalytically active Pd(II)-hydride species. mdpi.com This is followed by the insertion of one of the alkyne units of the diyne into the Pd-H bond, subsequent CO insertion, and reductive elimination to afford the final product. mdpi.com

Ruthenium catalysts have also been utilized in the hydrofunctionalization of 1,3-diynes. For instance, the hydroboration of 1,4-diaryl-substituted 1,3-diynes can be achieved, although the scope is limited as alkyl- or silyl-substituted diynes can lead to mixtures of products. mdpi.com The proposed mechanism involves the insertion of the diyne into a Ru-H bond to form a ruthenium(II)-enynyl intermediate, which then reacts with pinacolborane via a σ-bond metathesis. mdpi.com

| Catalyst System | Reaction Type | Substrates | Key Mechanistic Step |

| [Pd(PPh₃)₄] / DPEPhos | Hydroaminocarbonylation | 1,3-Diynes, NH₄Cl, CO | Insertion of diyne into a Pd-H bond |

| Ruthenium-hydride | Hydroboration | 1,4-Diaryl-1,3-diynes, Pinacolborane | Insertion of diyne into a Ru-H bond |

| [{Mn(µBr)(CO)₄}₂] / NaOAc | Hydroarylation | Alcohol-substituted diynes, Aryl boronic acids | Generation of a mononuclear Mn(I) species |

Manganese(I) catalysts have been shown to be effective for the hydroarylation of alcohol-substituted diynes with aryl boronic acids, providing enynes with high regio-, stereo-, and chemoselectivity. mdpi.com Mechanistic studies suggest the in-situ generation of a mononuclear 16-electron [Mn(OAc)(CO)₄] species. mdpi.com

Palladium-Catalyzed Methodologies for Diyne Functionalization

Palladium-catalyzed reactions are pivotal in the transformation of conjugated diynes. acs.org For instance, the dimerization of conjugated diynes can be achieved using a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of acetic acid. acs.org This reaction yields a novel chromophore containing an (E)-1,2-divinyl-1,2-diethynylethene (DVDEE) core. acs.org The process is sensitive to reaction conditions; for example, using other acids like benzoic, formic, or trifluoroacetic acid does not yield the desired products, and higher temperatures can lead to decomposition of the diyne. acs.org

A plausible mechanism for this dimerization involves the formation of a palladium-hydride species, which then undergoes deuteriopalladation. acs.org Subsequent insertion of a second diyne molecule, followed by β-hydride elimination and readdition of the palladium-deuteride species, ultimately leads to the dimerized product and regeneration of the Pd(0) catalyst. acs.org

Palladium catalysts are also instrumental in the stereoselective synthesis of 1,3-enynes from 1,3-diynes through the selective C-C bond cleavage of cyclopropanol (B106826). rsc.org This method demonstrates high stereoselectivity and functional group tolerance, providing exclusive mono-alkenylated adducts. rsc.org The proposed catalytic cycle begins with the oxidative addition of cyclopropanol to the Pd(0) catalyst, followed by π-coordination with the 1,3-diyne. rsc.org Subsequent β-carbon elimination and syn addition with hydrogen atom transfer lead to a homoenolate intermediate, which undergoes reductive elimination to yield the 1,3-enyne product and regenerate the Pd(0) catalyst. rsc.org

Furthermore, palladium-catalyzed hydroaminocarbonylation of 1,3-diynes with amines and carbon monoxide provides access to functionalized amides with high regioselectivity and stereocontrol. mdpi.com The choice of ligand, such as Neolephos, can be crucial, with its pyridyl groups acting as proton shuttles to facilitate the nucleophilic attack of the amine. mdpi.com Similarly, double alkoxycarbonylation of 1,3-diynes, using a ferrocene-based diphosphine ligand, can produce 1,2,3,4-tetrasubstituted conjugated dienes. mdpi.com

| Reaction Type | Catalyst System | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Dimerization | Pd(PPh₃)₄ / Acetic Acid | Forms (E)-1,2-divinyl-1.2-diethynylethene (DVDEE) core. | Dimerized Chromophore | acs.org |

| Alkenylation | Pd(PPh₃)₄ / Cyclopropanol | Stereoselective C-C bond cleavage of cyclopropanol; exclusive mono-functionalization. | 1,3-Enynes | rsc.org |

| Hydroaminocarbonylation | [Pd(acac)₂] / Neolephos / Triflic Acid | High regioselectivity and stereocontrol with primary and secondary amines. | Functionalized Amides | mdpi.com |

| Double Alkoxycarbonylation | Pd(OAc)₂ / Ferrocene-based diphosphine / (+)-10-camphorsulfonic acid | Regio- and stereoselective formation of tetrasubstituted dienes. | 1,2,3,4-Tetrasubstituted Conjugated Dienes | mdpi.com |

Iron- and Copper-Based Catalysis in Diyne Transformations

Iron and copper catalysts have emerged as effective, earth-abundant alternatives to palladium for the synthesis of 1,3-enynes. nih.gov These catalysts are utilized in cross-coupling reactions and other transformations of diynes. nih.govresearchgate.net

Iron-Catalyzed Reactions:

Iron catalysts are employed in the propargylic C-H functionalization of alkynes to produce 1,3-enynes. nih.govacs.org This two-step process involves an iron-catalyzed aminomethylation followed by a Cope elimination upon N-oxidation. acs.org The reaction is initiated by the π-activation of the alkyne by a cationic iron complex, which increases the acidity of the propargylic C-H bond, allowing for deprotonation by a weak base. acs.org The resulting organoiron nucleophile then reacts with an iminium electrophile. acs.org This methodology is compatible with a range of aryl alkyl and dialkyl acetylenes. acs.org

Iron diimine complexes can also catalyze the selective acs.orgchinesechemsoc.org-hydrovinylation of 1,3-dienes with unactivated olefins. nih.gov This reaction proceeds through an Fe(I)/Fe(III) cycle involving the oxidative coupling of two alkenes to form a five-membered metallacycle. nih.gov

Copper-Catalyzed Reactions:

Copper catalysts are widely used in organic synthesis due to their low cost and toxicity. alfachemic.com They are particularly effective in the homocoupling of terminal alkynes to form symmetrical 1,3-diynes, a reaction often referred to as the Glaser coupling. mdpi.compsu.edu This can be achieved using catalytic amounts of a Cu(II) salt, such as CuCl₂, and a base like triethylamine, often under solvent-free conditions. psu.edu This method is environmentally friendly and can also be adapted for the synthesis of unsymmetrical 1,3-diynes by the cross-coupling of two different terminal alkynes, although yields may be lower. psu.edu

Copper(I) catalysts, often generated in situ from Cu(II) precursors, are also crucial for the double hydroamination of 1,3-diynes with primary amines to form 1,2,5-trisubstituted pyrroles. mdpi.com The reaction typically requires elevated temperatures. mdpi.com Furthermore, copper-catalyzed intramolecular hydroarylation of N-alkenyne intermediates, generated from the initial hydroamination of an aromatic diyne, can lead to the formation of diamino-substituted naphthalenes. mdpi.com

| Metal | Reaction Type | Catalyst System | Key Features | Product Type | Reference |

|---|---|---|---|---|---|

| Iron | Propargylic C-H Functionalization | [Cp*Fe(CO)₂(thf)]⁺[BF₄]⁻ | Two-step protocol involving aminomethylation and Cope elimination. | 1,3-Enynes | acs.org |

| Iron | acs.orgchinesechemsoc.org-Hydrovinylation of 1,3-dienes | (MesDI)Fe(COD) | Highly regio- and stereoselective for branched products. | (Z)-isomers of hydrovinylation products | nih.gov |

| Copper | Homocoupling of Terminal Alkynes | CuCl₂ / Triethylamine | Solvent-free, environmentally friendly synthesis of symmetrical diynes. | Symmetrical 1,3-Diynes | psu.edu |

| Copper | Double Hydroamination | CuCl | Forms pyrrole (B145914) ring from 1,3-diynes and primary amines. | 1,2,5-Trisubstituted Pyrroles | mdpi.com |

| Copper | Intramolecular Hydroarylation | CuCl | Cascade reaction involving hydroamination and cyclization. | Diamino-substituted Naphthalenes | mdpi.com |

Conjugate Addition Reactions of Terminal 1,3-Diynes

Conjugate addition reactions of terminal 1,3-diynes to α,β-unsaturated carbonyl compounds are a valuable method for forming carbon-carbon bonds and synthesizing complex molecules. These reactions can be catalyzed by various transition metals, with copper being particularly prominent.

Enantioselective Catalytic Approaches to Chiral Diyne Products

The enantioselective conjugate addition of terminal 1,3-diynes to enones is a significant advancement, as it provides access to chiral molecules containing the diyne moiety. rsc.org Copper(I) complexes have proven to be highly effective catalysts for these transformations. rsc.orgrsc.org

A notable example is the copper(I)-catalyzed conjugate addition of terminal 1,3-diynes to α,β-unsaturated trifluoromethyl ketones. rsc.orgrsc.orgnih.gov This reaction proceeds with a low catalytic loading of a Cu(I)-MeOBIPHEP complex and triethylamine, affording the corresponding internal diynes with a propargylic stereocenter in good yields and excellent enantioselectivities. rsc.orgrsc.orgnih.gov A key advantage of this method is that it does not require the pre-metalation of the terminal diyne with stoichiometric amounts of dialkylzinc reagents, which was a requirement in earlier methods. rsc.orgrsc.org The reaction is applicable to a wide range of substituted phenyl-1,3-butadiynes and aliphatic diynes. rsc.org

The substrate scope is broad, accommodating various enones and both aromatic and aliphatic 1,3-diynes. nih.gov For instance, substituted phenyl-1,3-butadiynes bearing either electron-donating or electron-withdrawing groups react with high enantioselectivity. rsc.org Heterocyclic and aliphatic diynes also participate effectively in the reaction. rsc.org

Earlier approaches to the asymmetric addition of 1,3-diynes often involved their activation as diynylzinc reagents, which necessitated the use of stoichiometric or even larger quantities of expensive dialkylzinc reagents. rsc.org These methods were primarily focused on the addition to aldehydes and ketones. rsc.org The development of direct, copper-catalyzed conjugate addition to enones represents a more atom-economical and efficient strategy. rsc.orgrsc.org

| Electrophile | Catalyst System | Diyne Scope | Key Features | Product | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated Trifluoromethyl Ketones | Cu(I)-MeOBIPHEP complex / Triethylamine | Aromatic and Aliphatic 1,3-Diynes | High enantioselectivity (up to 94% ee); does not require pre-metalation of the diyne. | Internal diynes with a propargylic stereocenter | rsc.orgrsc.orgnih.gov |

| Aldehydes | Dinuclear ProPhenol/zinc catalyst | Terminal 1,3-Diynes | Requires activation of diyne as a diynylzinc reagent. | Chiral propargyl alcohols | rsc.org |

| Aromatic Ketones | Cu(II)-hydroxycamphor-sulfonamide / Me₂Zn | Terminal 1,3-Diynes | In situ generation of 1,3-diynylzinc reagents. | Chiral tertiary propargyl alcohols | rsc.org |

Catalytic Hydrofunctionalization Reactions of 1,3-Diynes

The catalytic hydrofunctionalization of 1,3-diynes, which involves the addition of a Y-H bond (where Y can be a heteroatom or carbon) across one of the carbon-carbon triple bonds, is a powerful and atom-economical method for synthesizing functionalized enynes and dienes. mdpi.comresearchgate.net However, the presence of two C≡C bonds in a conjugated system presents challenges in controlling regioselectivity (1,2- vs. 3,4- vs. 1,4-addition) and chemoselectivity (mono- vs. di-addition). mdpi.com

Hydroboration and Hydroamination Processes

Hydroboration:

The hydroboration of 1,3-diynes provides access to valuable boryl-substituted enynes and dienes. rsc.org The regioselectivity of this reaction can be controlled by the choice of catalyst and reagents.

Cobalt-Catalyzed Hydroboration: Cobalt complexes, such as those generated from Co(acac)₂ and a phosphine (B1218219) ligand like dppp (B1165662), can catalyze the regio- and stereoselective hydroboration of 1,3-diynes with pinacolborane (HBpin). chinesechemsoc.orggeresearchgroup.com This method allows for regiodivergent synthesis, meaning different regioisomers can be obtained by tuning the ligand. chinesechemsoc.orggeresearchgroup.com

Ruthenium-Catalyzed Hydroboration: The ruthenium(II) hydride complex [RuHCl(CO)(PPh₃)₃] catalyzes the hydroboration of symmetrical 1,4-diaryl-substituted 1,3-diynes, leading to the formation of 2-boryl-substituted 1,3-enynes with complete regio- and stereocontrol (syn-addition). mdpi.com

Non-Catalytic Hydroboration: In the absence of a metal catalyst, bulky boranes like disiamylborane (B86530) or dicyclohexylborane (B74569) can be used for the monohydroboration of alkyl-substituted 1,3-diynes. rsc.org Oxidation of the resulting organoborane yields α,β-acetylenic ketones. rsc.org

Hydroamination:

Hydroamination of 1,3-diynes offers a direct route to nitrogen-containing compounds.

Copper-Catalyzed Hydroamination: Copper(I) chloride (CuCl) is a classic catalyst for the double hydroamination of 1,3-diynes with primary amines to produce 1,2,5-trisubstituted pyrroles. mdpi.com This reaction often requires high temperatures (100-180 °C). mdpi.com The process can also be catalyzed by Cu(OAc)₂ under microwave irradiation, which involves an initial Glaser homocoupling of a terminal alkyne to form the diyne in situ. mdpi.com Copper catalysts also facilitate the intermolecular hydroamination of aromatic 1,3-diynes with N-heterocycles like indole (B1671886) and imidazole. mdpi.com

Titanium-Catalyzed Hydroamination: A system of TiCl₄ and tert-butylamine (B42293) can promote the coupling of aliphatic 1,3-diynes with aromatic primary amines to form pyrroles, though with lower efficiency compared to copper systems. mdpi.com

| Reaction | Catalyst/Reagent | Substrate | Key Outcome | Product | Reference |

|---|---|---|---|---|---|

| Hydroboration | Co(acac)₂ / dppp / HBpin | Symmetrical & Unsymmetrical 1,3-Diynes | Regiodivergent and stereoselective access to boryl-enynes. | Boryl-functionalized 1,3-enynes | chinesechemsoc.orggeresearchgroup.com |

| Hydroboration | [RuHCl(CO)(PPh₃)₃] / HBpin | 1,4-Diaryl-1,3-diynes | Complete regio- and stereocontrol (syn-addition). | 2-Boryl-1,3-enynes | mdpi.com |

| Hydroamination | CuCl | 1,3-Diynes & Primary Amines | Double hydroamination to form pyrroles. | 1,2,5-Trisubstituted Pyrroles | mdpi.com |

| Hydroamination | TiCl₄ / t-BuNH₂ | Aliphatic 1,3-Diynes & Aromatic Amines | Formation of pyrroles. | Pyrroles | mdpi.com |

Hydroarylation Reactions and Their Regiochemical Control

Transition-metal-catalyzed hydroarylation allows for the direct addition of an aryl C-H bond across a C≡C bond, offering a highly atom-economical route to complex molecules without the need for pre-functionalized starting materials. mdpi.com Controlling the regioselectivity of this addition to unsymmetrical 1,3-diynes is a key challenge.

The first documented involvement of 1,3-diynes in hydroarylation was a gold(I)-catalyzed [4+3] annulation reaction between an ester-containing diyne and styrenes. mdpi.com

More recently, copper-catalyzed reactions have demonstrated intramolecular hydroarylation as part of a cascade process. For example, the reaction of aromatic diynes with cyclic primary amines, catalyzed by CuCl, proceeds via an initial hydroamination to form an N-alkenyne intermediate. mdpi.com The copper catalyst then activates the remaining alkyne and an ortho C-H bond of the aryl substituent, leading to an intramolecular hydroarylation and subsequent reaction with another amine molecule to form diamino-substituted naphthalenes. mdpi.com

The mechanism of hydroarylation often involves a hydrometallation pathway. For instance, in rhodium-catalyzed hydroacylation, a modified Chalk-Harrod-type mechanism has been proposed based on DFT calculations. researchgate.net This highlights that the specific mechanistic pathway and the factors controlling regioselectivity can be highly dependent on the metal catalyst, ligands, and substrates involved.

While specific examples focusing solely on the intermolecular hydroarylation of this compound are not extensively detailed in the provided context, the principles derived from related systems underscore the potential for such transformations. The regiochemical outcome would likely be influenced by steric and electronic factors of both the this compound and the aromatic partner, as well as the nature of the catalytic system employed.

Catalytic Oligomerization and Cyclooligomerization of Diynes

The catalytic oligomerization of terminal alkynes, including 1,3-diynes, presents a versatile route to a variety of linear and cyclic compounds. The specific products formed are highly dependent on the catalyst system employed, including the metal center and associated ligands. uc.edu

Metallocene pre-catalysts, such as those based on thorium and uranium, can promote the oligomerization of terminal alkynes. hhu.de The degree of oligomerization and the regioselectivity of the reaction are strongly influenced by the nature of the alkyne substituent. hhu.de For instance, the oligomerization of terminal alkynes with less bulky substituents often results in a mixture of higher oligomers without specific regioselectivity. hhu.de

Lanthanide-based catalysts, specifically lanthanide carbyls, have also been shown to effectively oligomerize terminal alkynes. scispace.com The reaction with yttrium-based catalysts tends to produce dimers, while lanthanum and cerium catalysts can yield higher oligomers like trimers and tetramers. scispace.com The active species in these catalytic cycles are believed to be lanthanide acetylides, formed through σ-bond metathesis between the carbyl and the alkyne C-H bond. scispace.com

Table 1: Catalyst Systems and Products in Diyne Oligomerization

| Catalyst System | Diyne Substrate | Major Products | Reference |

|---|---|---|---|

| (C5Me5)2AnMe2 (An = Th, U) | Terminal alkynes | Mixture of higher oligomers | hhu.de |

| (C5Me5)2LnCH(SiMe3)2 (Ln = Y, La, Ce) | Terminal alkynes | Dimers (Y), Higher oligomers (La, Ce) | scispace.com |

| Ni(0) complexes | 1,3-Butadiene (B125203) | Cyclododecatriene | uc.edu |

Cyclooligomerization reactions, particularly those involving diynes and other unsaturated molecules, offer a direct pathway to cyclic structures. Nickel(0) complexes are notable for catalyzing the cyclooligomerization of 1,3-dienes, such as the formation of cyclododecatriene from butadiene. uc.edujuniperpublishers.com The introduction of alkynes into these systems can lead to their incorporation into the final cyclic products, expanding the diversity of accessible structures. uc.edu For example, the cooligomerization of alkynes and 1,3-butadiene in a 1:2 ratio can produce 10-membered rings. juniperpublishers.com

Organometallic Complex Formation with 1,3-Diynes as Ligands

The synthesis of organometallic complexes featuring 1,3-diyne ligands can be achieved through various synthetic methodologies. One common approach involves the reaction of a metal precursor with a pre-formed 1,3-diyne. For example, iron(IV) alkynylide complexes, which can subsequently react to form 1,3-diynes, have been synthesized and characterized. nih.gov The synthesis involves the transmetalation of an Fe(III) precursor with lithium alkynylides, followed by one-electron oxidation to generate the Fe(IV) alkynylide complexes. nih.gov These complexes have been thoroughly studied using techniques such as single-crystal X-ray diffraction, EPR, NMR, and Mössbauer spectroscopy. nih.gov

Another strategy, termed "on-complex" synthesis, allows for the construction of the diyne ligand directly on the metal center. This has been demonstrated with the synthesis of ruthenium buta-1,3-diynyl complexes. acs.org A common starting material, Ru(C≡CC≡CH)(PPh₃)₂Cp, undergoes palladium-catalyzed cross-coupling reactions with aryl iodides to generate a variety of substituted buta-1,3-diynyl complexes. acs.org This method avoids the often challenging synthesis of individual diyne ligands. acs.org

The structural characterization of these diyne-metal complexes is crucial for understanding their bonding and reactivity. Single-crystal X-ray diffraction is a primary tool for determining the precise geometry of the metal-ligand interaction. nih.govpublish.csiro.au Spectroscopic methods, including NMR and IR, provide valuable information about the electronic structure and bonding within the complex. publish.csiro.au

Conjugated diynes, like other unsaturated organic molecules, can coordinate to metal centers in various ways, described by the concept of hapticity (η). csbsju.edulibretexts.org Hapticity refers to the number of contiguous atoms in a ligand that are bonded to the metal center. libretexts.orgcam.ac.uk For a conjugated system like a 1,3-diyne, multiple coordination modes are possible.

The simplest coordination mode is η¹, where the diyne acts as a σ-donor through one of its carbon atoms. However, the π-system of the diyne allows for more complex interactions. An η² coordination involves the two carbons of one alkyne unit binding to the metal. libretexts.org In a conjugated diyne, it is also possible for the ligand to coordinate in an η⁴ fashion, where all four carbons of the diyne system interact with the metal center. csbsju.edu This type of coordination involves the donation of the conjugated π-electron system to the metal. libretexts.org

Table 2: Common Hapticities of Unsaturated Ligands

| Hapticity | Description | Example Ligand | Reference |

|---|---|---|---|

| η¹ | One atom bonded to the metal | Alkyl group | libretexts.org |

| η² | Two atoms bonded to the metal | Ethene | csbsju.edulibretexts.org |

| η³ | Three atoms bonded to the metal | Allyl anion | libretexts.org |

| η⁴ | Four atoms bonded to the metal | 1,3-Butadiene | csbsju.edulibretexts.org |

| η⁵ | Five atoms bonded to the metal | Cyclopentadienyl anion | libretexts.org |

| η⁶ | Six atoms bonded to the metal | Benzene | libretexts.org |

Radical-Mediated and Pericyclic Rearrangement Pathways Involving Diyne Systems

Radical additions to unsaturated systems like diynes provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanism of these reactions typically involves a chain process initiated by a radical species. libretexts.org

For instance, the addition of a thiyl radical to a diyne can initiate a cascade of cyclization reactions. nih.gov The initial step is the attack of the thiyl radical on one of the alkyne moieties, generating a vinyl radical. This intermediate can then undergo further reactions, such as intramolecular cyclization. nih.gov

Photocatalysis can also be employed to generate radicals for addition to diynes. In one example, an excited state iridium complex reacts with a bromine source to generate a trichloromethyl radical. frontiersin.org This radical then adds to a terminal alkyne of a 1,7-diyne, leading to an alkenyl radical which subsequently undergoes cyclization. frontiersin.org The study of these radical processes often involves mechanistic experiments, such as the use of radical traps, to elucidate the reaction pathway. frontiersin.orgnih.gov

The thermal cycloisomerization of 1,5-hexadiyne (B1215225) and its derivatives is a well-studied pericyclic reaction. beilstein-journals.org A key example is the Cope-type rearrangement of 1,5-hexadiyne to form 3,4-bismethylenecyclobutene, which is believed to proceed through a 1,2,4,5-hexatetraene intermediate. beilstein-journals.orgbeilstein-journals.org

A related and significant thermal rearrangement is the Hopf cyclization, which converts cis-hexa-1,3-diene-5-ynes and their analogues into aromatic rings. nih.govnih.gov This reaction is a thermally allowed 6π-electrocyclization followed by hydrogen shifts. nih.gov A significant challenge with the thermal Hopf cyclization is the high activation barrier, often requiring temperatures above 200 °C. nih.govacs.org

Recent research has shown that the activation barrier for the Hopf cyclization can be dramatically lowered by performing the reaction on a gold (Au(111)) surface. nih.govnih.govacs.org Scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) have been used to observe the sequential cyclization steps of enediyne analogues on the gold surface at significantly lower temperatures (e.g., 130-200 °C) than required in the bulk phase. nih.govacs.org Density functional theory (DFT) calculations suggest that the interaction between the gold surface and the alkyne moieties stabilizes the intermediates, thereby reducing the reaction barrier. nih.govacs.org

Thermal Cycloisomerization Reactions of Hexadiyne Analogues (e.g., Hopf Cyclization)

Influence of Electronic and Steric Factors on Rearrangement Pathways

The rearrangement pathways of alkadiynes are significantly governed by the interplay of electronic and steric factors. These factors can influence the reaction rate, the stability of transition states, and the nature of the resulting products. While detailed studies specifically on this compound are limited, extensive research on related compounds, such as 1,5-hexadiyne and its derivatives, provides crucial insights into these influences.

Research Findings on Related Alkadiyne Rearrangements

The thermal rearrangement of 1,5-alkadiynes into dimethylene-cyclobutenes serves as a primary example of these principles. At elevated temperatures, 1,5-hexadiyne rearranges to form 3,4-dimethylenecyclobutene. lookchem.com The introduction of substituents, such as methyl groups, has a notable impact on the reaction kinetics. For instance, 1,5-heptadiyne, which has a methyl group, rearranges more slowly than 1,5-hexadiyne. lookchem.com The rearrangement of 2,6-octadiyne, which contains two methyl groups, requires even higher temperatures, indicating a further reduction in reaction rate. lookchem.com

This observed retardation by methyl groups can be attributed to both electronic and steric effects:

Electronic Factors: One hypothesis is that the electron-releasing nature of the methyl group stabilizes the ground state of the molecule. This stabilization occurs through electron donation to the more electronegative sp-hybridized carbon atoms of the alkyne, which could increase the activation energy required for the rearrangement. lookchem.com

Steric Factors: The rearrangement is believed to proceed through a cyclic transition state where the terminal carbons (positions 1 and 6) are in close proximity. The presence of bulky substituents, like methyl groups, can sterically hinder the molecule from achieving this necessary configuration, thereby slowing the reaction. lookchem.com

The following table, based on data from the thermal rearrangement of 1,5-alkadiynes, illustrates the effect of methyl substitution on the reaction conditions required. lookchem.com

| Compound | Substituents | Rearrangement Temperature (°C) | Product |

| 1,5-Hexadiyne | None | 335 | 3,4-Dimethylenecyclobutene |

| 1,5-Heptadiyne | 1-methyl | 377 | 1-Methyl-3,4-dimethylenecyclobutene |

| 2,6-Octadiyne | 1,6-dimethyl | 410 | 1,2-Dimethyl-3,4-dimethylenecyclobutene |

Insights from Analogous Systems

Further understanding of these factors can be gleaned from studies on other unsaturated systems. In the nih.govnih.gov-sigmatropic rearrangement of substituted allylic azides, replacing methyl groups with a phenyl group, which alters both electronic and steric profiles, significantly impacts the reaction's energy profile. rsc.org The aromatic ring can disfavor the stability of the transition state, leading to higher activation energies. rsc.org

The data below shows the calculated free energy of activation for the rearrangement of different allylic azides, highlighting the impact of substituents with varying electronic and steric properties. rsc.org

| Reactant System | Substituent | Activation Free Energy (ΔG‡, kcal/mol) |

| System 1 | Methyl | 26.0 |

| System 2 | Phenyl | 29.7 |

| System 3 | Phenyl (different isomer) | 29.1 |

Similarly, studies on the Cope rearrangement of 1,5-hexadiene (B165246) derivatives show that bulky, radical-stabilizing substituents like phenyl groups can dramatically alter the mechanistic pathway. acs.org For 1,3,4,6-tetraphenylhexa-1,5-dienes, a thermodynamically suppressed equilibration that is not a Cope-type rearrangement becomes the main reaction due to steric interactions. acs.org This underscores how substantial steric and electronic perturbations can favor alternative, lower-energy rearrangement pathways.

Polymerization Chemistry of 1,3 Hexadiyne and Its Derivatives

Topochemical Polymerization of Diacetylene Monomers to Polydiacetylenes

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the reacting units, leading to a polymer with a highly regular structure. This process is essentially a diffusionless transformation of the monomer crystal into the polymer crystal. ulsu.ruoup.com Polydiacetylenes are a prime example of polymers synthesized through this method, resulting in materials with exceptional stereochemical regularity and purity. ulsu.ru

The topochemical polymerization of diacetylene monomers like 1,3-hexadiyne proceeds via a 1,4-addition reaction mechanism. ulsu.ruresearchgate.net This reaction is typically initiated by external stimuli such as thermal energy (heating) or high-energy irradiation (UV or γ-rays). oup.com The process involves specific rotations of the monomer units within their crystal lattice sites, allowing the C1 atom of one monomer to form a bond with the C4 atom of an adjacent monomer. ulsu.ru This chain reaction propagates through the crystal, forming an extended, fully conjugated polymer backbone characterized by an alternating ene-yne (double bond, single bond, triple bond, single bond) structure. ulsu.ruoup.com The reaction can often be carried out as a single-phase process, which is key to obtaining large, defect-free polymer single crystals. ulsu.ru A comprehensive investigation using optical absorption and electron spin resonance measurements has detailed the photopolymerization mechanism. oup.com

The feasibility of topochemical polymerization is strictly governed by the packing geometry of the monomer molecules in the crystal lattice. Specific crystallographic criteria, often referred to as the Schmidt criteria for topochemical reactions, must be met for the 1,4-addition to occur. These parameters ensure that the reactive carbon atoms are in sufficiently close proximity and proper orientation. ulsu.ru While necessary, meeting these conditions is not always sufficient to guarantee an efficient reaction. acs.org

Key crystallographic parameters for the topochemical polymerization of diacetylenes are summarized in the table below.

| Parameter | Description | Ideal Value/Range |

| d | The translational period of the monomer stacking axis. | 4.7 Å to 5.2 Å acs.org |

| Rv or r | The distance between reacting carbon atoms (C1 of one monomer and C4' of the adjacent monomer). | 3.4 Å to 4.0 Å acs.orgacs.org |

| γ or θ | The angle between the diacetylene rod and the translational vector of the monomer stack. | Approximately 45° oup.comacs.org |

If the monomer packing deviates significantly from these geometric constraints, polymerization can be inhibited. rsc.orgnih.gov For instance, if the distance between reactive carbons is too large (e.g., 5.85 to 6.19 Å), the polymerization will not proceed. nih.gov The rigidity of the crystal lattice, sometimes enhanced by features like hydrogen bonding, can also influence reactivity. mdpi.com

Advanced Structural Elucidation of Polydiacetylenes Derived from this compound Analogues

A thorough understanding of the relationship between the structure of polydiacetylenes and their properties requires advanced analytical techniques. Because topochemical polymerization can yield large, high-quality single crystals of the polymer, single-crystal X-ray diffraction (SCXRD) is a uniquely powerful tool for structural elucidation. stonybrook.eduresearchgate.net This technique allows for the determination of the precise atomic positions within the polymer, providing definitive information on bond lengths, chain conformation, and packing in the solid state. mdpi.com

In addition to SCXRD, a suite of other analytical methods is employed to characterize these polymers:

| Analytical Technique | Information Obtained |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic structure, bond lengths, chain conformation, crystal packing. mdpi.comstonybrook.edu |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and confirmation of the ene-yne polymer backbone structure. nih.gov |

| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions, such as glass transition and melting points. osti.govnih.gov |

| Thermogravimetric Analysis (TGA) | Assessment of the polymer's thermal stability and decomposition profile. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the polymer's chemical structure and tacticity in solution (for soluble derivatives). amazonaws.com |

| Gel-Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution for soluble polymers. stonybrook.edu |

These methods collectively provide a comprehensive picture of the polymer's structure from the molecular to the macroscopic level, enabling researchers to establish clear structure-property relationships for materials derived from this compound and its analogues.

Advanced Spectroscopic and Computational Analysis of 1,3 Hexadiyne

Computational Chemistry Approaches for Electronic Structure and Reactivity

Computational chemistry provides a powerful lens for investigating the intricacies of molecules like 1,3-hexadiyne. By employing a range of theoretical models, from Density Functional Theory to high-level ab initio methods, researchers can predict molecular properties and reaction dynamics with increasing accuracy.

Density Functional Theory (DFT) Studies of Molecular Geometries and Conformational Landscapes

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used for its balance of accuracy and computational cost, making it suitable for studying the geometries and conformational possibilities of molecules. For unsaturated hydrocarbons like diynes, DFT can effectively map out the potential energy surface.

Detailed DFT calculations on related diyne systems, such as substituted 1,5-hexadiynes, have been successful in predicting low-energy conformations. acs.org For instance, studies on 3-benzyl-1,5-hexadiyne using DFT predicted six low-energy structures, five of which were experimentally observed. acs.orgnih.gov These calculations are crucial for assigning experimentally observed spectra to specific molecular shapes (conformers). nih.gov The process involves optimizing the geometry of various potential conformers and calculating their relative energies. For some molecules with flexible chains, DFT calculations can reveal very flat potential energy surfaces, where multiple conformations are energetically similar and may coexist. acs.org This is exemplified in studies of 2,4-hexadiyne, an isomer of this compound, which show numerous low-energy structures. acs.org

The following table illustrates the type of data generated from DFT conformational analysis, using 3-benzyl-1,5-hexadiyne as an example, showing the calculated relative energies of its different conformers.

Table 1: Calculated Relative Energies of 3-benzyl-1,5-hexadiyne Conformers This table is interactive. Users can sort the data by clicking on the column headers.

| Conformer | Relative Energy (cm⁻¹) |

|---|---|

| Conformer 1 | 0 |

| Conformer 2 | 45 |

| Conformer 3 | 79 |

| Conformer 4 | 85 |

| Conformer 5 | 111 |

| Conformer 6 | 141 |

Data sourced from DFT calculations on a related diyne system. acs.orgnih.gov

Ab Initio and Coupled-Cluster Methods for Accurate Energetic Profiles and Transition State Determination

For situations requiring higher accuracy, particularly for reaction energies and barrier heights, ab initio and coupled-cluster (CC) methods are employed. These methods are computationally more intensive than DFT but provide a more rigorous treatment of electron correlation, which is the complex interaction between electrons.

Coupled-cluster methods, such as CCSD(T), are often considered the "gold standard" in quantum chemistry for calculating energies. arxiv.org They have been applied to determine the activation energies of reactions involving related hexadiene structures, such as the Cope rearrangement of 1,5-hexadiene (B165246). aps.org Similarly, advanced multireference ab initio methods like CASPT2 are essential for studying reactions involving diradical intermediates or significant changes in electronic structure, as seen in the reaction of singlet oxygen with 1,3-cyclohexadiene. researchgate.net These high-level calculations are critical for obtaining reliable energy profiles and accurately locating the geometry of transition states—the highest energy point along a reaction pathway. aps.orgresearchgate.net While computationally demanding, these methods are invaluable for validating results from less expensive methods like DFT and for studying systems where DFT may not be sufficiently accurate. arxiv.org

Theoretical Calculation of Kinetic and Thermodynamic Parameters for Diyne Reactions

Theoretical chemistry is instrumental in predicting the feasibility and rate of chemical reactions by calculating key kinetic and thermodynamic parameters. Methods like DFT can be used to compute the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reactants, products, and transition states. chemrestech.comchemrestech.com

A detailed study on the chemrestech.comrsc.org-H sigmatropic rearrangement in (Z)-1,3-hexadiene, an isomer of this compound, illustrates this capability. chemrestech.comchemrestech.com Using the B3LYP/6-311G++(d,p) level of theory, researchers calculated thermodynamic parameters that showed the reaction is exergonic (spontaneous), with a negative Gibbs free energy change. chemrestech.comchemrestech.com Kinetic parameters, such as the activation energy (Ea) and the rate constant (k), were determined using transition state theory. chemrestech.com These calculations can also explore the influence of different solvents on reaction rates, providing a comprehensive understanding of the reaction dynamics. chemrestech.comchemrestech.com

Table 2: Calculated Thermodynamic and Kinetic Parameters for the chemrestech.comrsc.org-H Shift in (Z)-1,3-Hexadiene This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Value (Gas Phase) | Method |

|---|---|---|

| Enthalpy of Reaction (ΔrH°) | -19.493 kJ/mol | DFT/B3LYP/6-311G++(d,p) |

| Gibbs Free Energy of Reaction (ΔrG°) | -15.301 kJ/mol | DFT/B3LYP/6-311G++(d,p) |

| Activation Energy (Ea) | 132.950 kJ/mol (in water) | DFT/B3LYP/6-311G++(d,p) |

| Rate Constant (k) at 298 K | 2.7876 x 10⁻¹¹ cm³/molecule/s | Transition State Theory |

Data from a theoretical study on the isomer (Z)-1,3-hexadiene. chemrestech.comchemrestech.com

Molecular Dynamics Simulations of Diyne Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior. youtube.com While DFT and ab initio methods are excellent for static properties and reaction pathways, MD simulations provide insights into the time-dependent processes, such as conformational changes, solvent effects, and transport properties. researchgate.netarxiv.org

For a system like this compound, MD simulations could be used to study its behavior in different solvent environments, observing how solvent molecules arrange around the diyne and influence its rotational and translational motion. arxiv.org Ab initio molecular dynamics, which calculates the forces between atoms "on the fly" using quantum mechanical methods, can be used to simulate chemical reactions directly. pnas.org This approach has been used to study the complex reactions of acetylene (B1199291) clusters leading to the formation of larger molecules, a process relevant to the chemistry of diynes. pnas.org Such simulations are computationally intensive but provide a powerful tool for understanding reaction mechanisms from a dynamic perspective.

Advanced Vibrational Spectroscopy for Structural Elucidation and Mechanistic Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational motions of a molecule. Each vibrational mode has a characteristic frequency, creating a unique spectral fingerprint that can be used for structural identification.

Theoretical Vibrational Spectroscopy and Detailed Spectral Assignments

The assignment of experimental vibrational spectra can be complex, but theoretical calculations provide an indispensable aid. By calculating the vibrational frequencies and their corresponding IR or Raman intensities, a theoretical spectrum can be generated and compared directly with the experimental one. tandfonline.com

This combined experimental and theoretical approach is particularly powerful for conformational analysis. acs.orgnih.gov For derivatives of hexadiyne, DFT calculations have been used to compute the vibrational spectra for each stable conformer. nih.gov By matching the calculated spectrum of a specific conformer to the experimental spectrum, a definitive structural assignment can be made. acs.orgnih.gov For example, specific vibrational modes, such as the acetylenic C-H stretch, are sensitive to the local environment and can be used as a diagnostic tool for identifying different conformers. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Acetylenic C-H Stretches in a Substituted Diyne This table is interactive. Users can sort the data by clicking on the column headers.

| Conformer Assignment | Experimental IR Frequency | Calculated DFT Frequency |

|---|---|---|

| Conformer A | 3307 | 3306 |

| Conformer B | 3312 | 3311 |

| Conformer C | 3309 | 3308 |

Frequencies are for the acetylenic C-H stretch in different conformations of 3-benzyl-1,5-hexadiyne, demonstrating the close agreement between experiment and theory. nih.gov

Resonance-Enhanced Two-Photon Ionization (R2PI) and UV-UV Hole-Burning Spectroscopy

Resonance-Enhanced Two-Photon Ionization (R2PI) is a highly sensitive and selective technique used to obtain electronic spectra of molecules in the gas phase. It involves the absorption of a first photon to excite the molecule to a resonant intermediate electronic state, followed by the absorption of a second photon to ionize it. The resulting ions are then detected, providing a signal that is dependent on the wavelength of the excitation laser. This method is often coupled with UV-UV hole-burning spectroscopy to differentiate between different conformers or isomers of a molecule present in a sample.

While detailed R2PI and UV-UV hole-burning spectroscopic studies have been conducted on larger, related molecules such as 3-benzyl-1,5-hexadiyne to distinguish between its various conformers, specific experimental R2PI spectra for the simpler this compound are not readily found in the literature. Theoretical calculations, however, can predict the electronic transition energies of this compound, which would be the target for such experimental investigations.

Resonant Ion-Dip Infrared Spectroscopy (RIDIRS) for Conformation-Specific Analysis

Resonant Ion-Dip Infrared Spectroscopy (RIDIRS) is a powerful double-resonance technique that provides conformation-specific vibrational spectra. In a RIDIRS experiment, an R2PI signal for a specific conformer is monitored while an infrared laser is scanned. When the IR laser is resonant with a vibrational transition in the ground electronic state of the selected conformer, a depletion, or "dip," in the ion signal is observed. This allows for the acquisition of an IR spectrum for a single conformational isomer.

As with R2PI, direct experimental RIDIRS data for this compound is scarce in published research. Studies on molecules like 3-benzyl-1,5-hexadiyne have successfully utilized RIDIRS to obtain the vibrational spectra of individual conformers, particularly in the C-H stretching regions of the alkyl and acetylenic groups. For this compound, which is a linear and rigid molecule, the application of RIDIRS would primarily serve to precisely measure its fundamental vibrational frequencies in the gas phase, free from solvent effects.

Rotational Band Contour Analysis for Molecular Structure Determination

High-resolution electronic spectroscopy allows for the observation of rotational structure, which appears as distinct patterns or "contours" of rotational lines. The analysis of these rotational band contours provides detailed information about the molecule's rotational constants and, consequently, its precise geometric structure in both the ground and excited electronic states. The shape of the band contour is highly sensitive to the direction of the transition dipole moment.

For a linear molecule like this compound, the rotational structure in its electronic spectrum would be relatively simple. Rotational band contour analysis would be instrumental in confirming its linear geometry and determining the bond lengths with high accuracy. While general principles of rotational spectroscopy are well-established, specific, high-resolution rotational band contour analyses for the electronic transitions of this compound are not prominently featured in the available literature. Computational chemistry serves as a crucial tool in predicting the rotational constants and simulating the expected rotational spectra for this compound.

| Property | Predicted Value | Source |

| Ionization Energy | 9.25 - 9.41 eV | Theoretical Calculation |

| Molecular Weight | 78.11 g/mol | |

| Molecular Formula | C₆H₆ |

Cutting Edge Applications of 1,3 Hexadiyne and Its Polymeric Derivatives in Advanced Materials

Photonic and Optoelectronic Applications of Polydiacetylene Thin Films

Polydiacetylenes, derived from the 1,4-topochemical polymerization of diacetylene monomers, possess a highly conjugated backbone consisting of alternating single and double bonds. This extended π-electron system endows PDAs with remarkable optical characteristics, including strong nonlinear optical (NLO) responses, stimuli-responsive color changes (chromism), and fluorescence. These properties, when realized in thin film formats, are particularly valuable for photonic and optoelectronic devices such as optical switches, modulators, sensors, and data storage elements. The development of thin films allows for efficient light-matter interaction, integration into device architectures, and the exploitation of their unique electronic behavior.

Chemical Modulation of Optical and Electronic Properties

The optical and electronic properties of polydiacetylenes are exquisitely sensitive to the chemical structure of their side groups (R and R' in the general monomer formula R-C≡C-C≡C-R'). These side groups dictate not only the processability of the monomers and resulting polymers but also profoundly influence the solid-state packing, polymerization behavior, and the final optoelectronic characteristics of the PDA films.

A key feature of many PDAs is their pronounced chromism, often manifesting as a reversible or irreversible color transition, typically from blue to red, in response to external stimuli such as temperature (thermochromism), mechanical stress (mechanochromism), pH changes (ionochromism), or specific molecular binding events. This color change is a direct consequence of alterations in the PDA backbone's conjugation length and planarity, driven by conformational changes in the side chains. For instance, the blue phase is often associated with a more planar backbone and specific side-chain ordering, while the red phase may involve backbone twisting and altered side-chain arrangements, leading to a blue shift in absorption spectra frontiersin.orgwikipedia.orgresearchgate.net.

The nature of the side groups also critically impacts the solubility and processability of PDAs. Highly crystalline, unsubstituted diacetylenes can be difficult to process into uniform thin films. Consequently, monomers with long alkyl chains, bulky aromatic groups (like carbazoles or phenyl rings), or functional groups that promote self-assembly are synthesized to achieve soluble and processable polymers. These modifications can be tailored to optimize film formation via methods like spin coating or casting, while also influencing electronic properties such as charge carrier mobility and nonlinear optical susceptibility scielo.org.mxresearchgate.netiupac.orgoptica.org.

Furthermore, the electronic properties, particularly the third-order nonlinear optical (NLO) susceptibility (χ(3)), are significantly modulated by the side groups. Aromatic substituents directly attached to the backbone can extend the π-conjugation, enhancing NLO performance. Research has shown that specific molecular designs can lead to high figures of merit for all-optical switching applications, balancing large nonlinear refractive indices with low linear absorption researchgate.netiupac.orgoptica.org.

| Diacetylene Monomer Type (Simplified R-C≡C-C≡C-R') | Representative Side Group (R/R') | Typical PDA Color (Base) | Processability | Key Application Areas | Research Focus/Notes |

| Aliphatic Diacetylene | Long Alkyl Chains (e.g., C12H25) | Blue/Red | Soluble | Sensing, NLO | Thermochromism, fluorescence frontiersin.orgrsc.orgmdpi.com |

| Aromatic Diacetylene | Carbazole, Phenyl, Nitroaniline | Blue/Red | Soluble | NLO, Photonics | NLO properties, optical waveguides, color tuning researchgate.netiupac.orgoptica.orgnasa.gov |

| Diacetylene with Polar Head Groups | Carboxylic Acid, Hydroxy | Blue/Red | Variable | Sensing, NLO | Self-assembly, LB films, chromism wikipedia.orgresearchgate.net |

| Diacetylene with Functionalized Aromatic Rings | Pyrrole (B145914) derivatives | Variable | Variable | NLO, Electronics | Third-order effects, phase conjugation nasa.gov |

Fabrication of Ordered Polydiacetylene Thin Films

The realization of PDAs' full potential in photonic and optoelectronic devices hinges on the ability to fabricate highly ordered thin films. The topochemical polymerization mechanism requires precise crystalline packing of the diacetylene monomer units, with specific distances and orientations between adjacent molecules, to ensure efficient 1,4-addition and the formation of a continuous, conjugated polymer backbone wikipedia.orggoogle.comresearchgate.net.

Several techniques are employed to achieve ordered PDA thin films:

Solid-State Polymerization of Monomer Crystals: This method relies on growing well-ordered monomer crystals, which are then polymerized, typically by UV irradiation. Techniques such as melt growth, vapor deposition, and Langmuir-Blodgett (LB) deposition are used to prepare highly crystalline monomer films or crystals. The LB technique, in particular, allows for the precise control of molecular packing and orientation in ultrathin films researchgate.netgoogle.comnasa.gov.

Solution-Based Polymerization: For processable diacetylene monomers, films can be formed by spin coating or casting solutions onto substrates, followed by polymerization. While this offers greater ease of processing, achieving the high degree of molecular order found in single crystals can be challenging, potentially affecting the ultimate performance in demanding applications scielo.org.mxethz.chresearchgate.net.

Photodeposition from Solution: A novel technique involves directly polymerizing diacetylene monomers from solution onto substrates using UV light. This method can yield amorphous or semi-crystalline films with good optical quality and allows for patterned deposition nasa.govresearchgate.net.

The choice of fabrication method significantly influences the resulting film morphology (crystalline vs. amorphous) and the degree of molecular ordering, which in turn dictates the efficiency of charge transport and the strength of optical nonlinearities. For applications requiring high performance, such as in nonlinear optical waveguides, highly oriented crystalline films are often preferred, despite the fabrication challenges nasa.govugent.be.

| Fabrication Method | Monomer State/Form | Polymerization Method | Achieved Order in Film | Typical Film Thickness | Relevance to Applications |

| Langmuir-Blodgett (LB) Deposition | Monomer Crystals | UV/γ-ray Irradiation | Highly Ordered | Nanometers to Micrometers | High-quality films for NLO, sensing, surface modification researchgate.net |

| Vapor Deposition | Monomer Vapor | UV Irradiation | Ordered/Semi-ordered | Nanometers to Micrometers | Thin films for optical applications nasa.govnasa.gov |

| Melt/Shear Growth | Molten Monomer | UV/Heat/Pressure | Highly Ordered | Micrometers | Single crystal films for NLO google.comnasa.gov |

| Spin Coating / Casting | Monomer Solution | UV Irradiation | Semi-ordered/Amorphous | Nanometers to Micrometers | Processable films, general optical applications scielo.org.mxethz.chresearchgate.net |

| Photodeposition from Solution | Monomer Solution | UV Irradiation | Amorphous/Semi-ordered | Micrometers | Patterned films, NLO applications nasa.govresearchgate.net |

Compound Names Mentioned:

1,3-Hexadiyne

Polydiacetylenes (PDAs)

Diacetylene Monomers

Poly(hexa-2,4-diinylene alkandicarboxylates)

Poly(1,6-bishydroxy hexa-2,4-diacetylene)

10,12-Pentacosadiynoic acid (DA)

TCDU (5,7-dodecadiyne-1,12-diol-bisphenylurethane)

ETCD (5,7-dodecadiyne-1,12-diol-bisethylurethane)

Polycarbazolyldiacetylene (polyDCHD)

Poly(1,6-bis(3,6-dihexadecyl-9H-carbazol-9-yl)hexa-2,4-diyne] (polyDCHD-HS)

Poly(2,4-hexadiyne-1,6-ditosylate) (PTS)

Poly(2-methyl-4-nitroaniline) (PDAMNA)

9-BCMU (Polydiacetylene (CH2)9OCONHCH2)

PCDA (Polydiacetylene)

HCDA (Hexacosadiynoic acid)

CMC (Carboxymethyl cellulose)

AgNP (Silver Nanoparticles)

常见问题

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing 1,3-Hexadiyne in laboratory settings?

- Methodological Answer : Synthesis of this compound typically involves catalytic dehydrogenation or alkyne coupling reactions. Critical steps include maintaining inert atmospheres (e.g., nitrogen/argon) to prevent polymerization or decomposition due to its high reactivity . Characterization should combine spectroscopic methods (e.g., IR for C≡C stretches at ~2100 cm⁻¹) and chromatographic techniques (GC-MS). Ensure raw data (e.g., NMR spectra) are archived in appendices, with processed data in the main text to support reproducibility .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct experiments in a fume hood. Avoid exposure to heat, sparks, or oxidizing agents due to its flammability and potential for exothermic reactions . Store in airtight containers under inert gas, and dispose of waste via certified hazardous material services . Document safety protocols in appendices for compliance and reproducibility .

Q. How can researchers validate the purity of this compound samples?

- Methodological Answer : Purity validation requires a multi-method approach:

- Chromatography : Use GC or HPLC with calibrated standards.

- Spectroscopy : Compare NMR/IR data to literature values.

- Thermal Analysis : DSC to detect decomposition byproducts.

Cross-reference results with primary literature and address discrepancies by re-testing under controlled conditions .

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies for [2+2] or [4+2] cycloadditions. Use software like Gaussian or ORCA to optimize geometries and analyze frontier molecular orbitals (HOMO-LUMO gaps). Validate predictions with experimental kinetic studies, and report computational parameters (basis sets, solvation models) in detail .

Q. What experimental strategies address contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Systematic Replication : Repeat stability tests under varying conditions (temperature, pressure, solvent).

- Error Analysis : Quantify uncertainties in calorimetry (e.g., DSC error margins) and compare with literature protocols .

- Cross-Disciplinary Validation : Combine thermogravimetric analysis (TGA) with computational simulations to identify decomposition pathways .

Q. How can researchers design experiments to probe the polymerization kinetics of this compound?

- Methodological Answer :

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track C≡C bond consumption.

- Controlled Initiation : Employ photoinitiators or thermal triggers to isolate polymerization steps.

- Data Modeling : Fit kinetic data to Arrhenius or Mayo-Lewis models, reporting confidence intervals for rate constants .

Methodological and Analytical Considerations

Q. How should researchers structure a literature review to identify gaps in this compound studies?

- Methodological Answer :

- Source Prioritization : Use SciFinder and Reaxys to locate peer-reviewed articles, avoiding non-academic sources.

- Gap Analysis : Categorize findings by themes (synthesis, reactivity, applications) and highlight unresolved questions (e.g., environmental impact of derivatives) .

- Citation Ethics : Adhere to ACS or RSC formatting, ensuring all claims are traceable to primary sources .

Q. What steps ensure reproducibility in this compound experiments?

- Methodological Answer :

- Detailed Appendices : Include raw data tables, instrument calibration logs, and step-by-step protocols .